Cas no 479081-35-1 (Hydromorphone 3-Sulfate)
Hydromorphone 3-Sulfate structure
Product Name:Hydromorphone 3-Sulfate
Numero CAS:479081-35-1
MF:C7H5ClF3N
MW:195.569511175156
CID:931569
PubChem ID:67574
Update Time:2025-04-19
Hydromorphone 3-Sulfate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hydromorphone 3-Sulfate
- [(4S,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] hydrogen sulfate
- Aniline, 4-chloro-3-(trifluoromethyl)-
- MFCD00007846
- 2-Chloro-5-aminobenzotrifluoride
- NSC-61405
- 4-chloro-3-trifluoromethyl aniline
- PS-8279
- 3-trifluoromethyl-4-chloro-aniline
- 4-chloro-5-trifluoromethylaniline
- UNII-000N5814MR
- 4-Chloro-3-trifluoromethyl-phenylamine
- 4-chloro-3-trifluoro methyl aniline
- 4-Chloro-3-(trifluoromethyl)benzeneamine
- HMS1648N05
- 4-chloro-3-trifluoromethylbenzenamine
- 4-chloro-3 (trifluoromethyl)aniline
- Q27126565
- AM20060297
- 3-Trifluoromethyl-4-chloroaniline
- 4-Chloro-3-(trifluoromethyl) aniline
- W-106863
- SCHEMBL203216
- DTXSID7059804
- 3-triflouromethyl-4-chloroanilin
- CS-W019997
- 4-Chloro-3-(trifluoromethyl)aniline
- m-Toluidine, 4-chloro-alpha,alpha,alpha-trifluoro-
- 4-Chloro-3-trifluoromethylaniline
- 4-chloro-3-trifluoromethyl-aniline
- 4-Amino-1-chloro-2-(trifluoromethyl)benzene
- AKOS000120459
- 000N5814MR
- Epitope ID:131789
- 5-Amino-2-chlorobenzotrifluoride
- F2108-0227
- EN300-20471
- 4-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLUIDINE
- (5?)-4,5-Epoxy-17-methyl-3-(sulfooxy)morphinan-6-one;
- BBL018123
- BCP09443
- ACBT
- CCRIS 2815
- Benzenamine, 4-chloro-3-(trifluoromethyl)-
- m-Toluidine, 4-chloro-.alpha.,.alpha.,.alpha.-trifluoro-
- 4-chloro-3-(trifluoromethyl)benzene amine
- A5768
- EINECS 206-277-6
- 4-chloro-a,a,a-trifluoro-m-toluidine
- NS00042292
- Z104478336
- HY-77822
- InChI=1/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
- NSC 61405
- 4-Chloro-3-trifluoromethylphenylamine
- 4-Chloro-3-(trifluoromethyl)aniline, 99%
- 3-AMINO-6-CHLOROBENZOTRIFLUORIDE
- 4-chloro-3-trifluoromethylaniline;4-Chloro-3-(trifluoromethyl)aniline; 4-Chloro-3-(trifluoromethyl)benzenamine; 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine;4-Chloro-3-(trifluoromethyl)-benzenamine
- 4-chloro-3-(trifluoromethyl)-aniline
- 5-amino-2-chloro-benzotrifluoride
- STK902087
- (4-CHLORO-3-TRIFLUOROMETHYLPHENYL)AMINE
- 2-chloro-5-aminebenzotrifluoride
- 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine
- AC-25037
- 3-trifluoromethyl-4-chloro aniline
- 479081-35-1
- 4-chloro-3-(trifluoromethyl)benzenamine
- NSC61405
- 3-(Trifluoromethyl)-4-chloroaniline
- 6-Chloro-3-aminobenzotrifluoride
- p-chloro-m-(trifluoromethyl)aniline
- Benzenamine, 4-chloro-3-trifluoromethyl-
- 320-51-4
- ASPDJZINBYYZRU-UHFFFAOYSA-
- CHEBI:59245
-
- Inchi: 1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
- Chiave InChI: ASPDJZINBYYZRU-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=C(C=C1C(F)(F)F)N
Proprietà calcolate
- Massa esatta: 195.0062613g/mol
- Massa monoisotopica: 195.0062613g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Punto di fusione: 260-262°C
Hydromorphone 3-Sulfate Letteratura correlata
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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